3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-10-12-26(13-11-15)23(28)21-20(18-8-3-4-9-19(18)24-21)25-22(27)17-7-5-6-16(2)14-17/h3-9,14-15,24H,10-13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXZWURSIVQDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the sulfonamide linkage: This is typically done by reacting an amine with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the oxadiazole ring or the sulfonamide linkage.
Reduction: Reduction reactions can target the oxadiazole ring or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the sulfonamide linkage are likely key functional groups that contribute to its biological activity by interacting with target proteins and modulating their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 2-{[(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs.
Biological Activity
3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes an indole moiety, a piperidine derivative, and a benzamide group. Its molecular formula is with a molecular weight of approximately 296.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, primarily through modulation of receptor activity and enzyme inhibition:
- Receptor Modulation : Compounds with indole structures are known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes.
- Enzyme Inhibition : The presence of the piperidine moiety may enhance the compound's ability to inhibit specific kinases involved in cancer progression, similar to other indole-based compounds that have shown efficacy against various cancer cell lines.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines such as HeLa and A375. |
| Kinase Inhibition | Potentially inhibits cyclin-dependent kinases (CDK) involved in cell cycle regulation. |
| Neurotransmitter Interaction | May influence serotonin pathways due to structural similarities with known agonists. |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to or structurally similar to this compound:
- Antitumor Activity : A study reported that similar compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .
- Kinase Selectivity : Research focusing on indole derivatives indicated that they could selectively inhibit CDK2 with IC50 values in the low nanomolar range, which is promising for targeted cancer therapies .
- Serotonin Receptor Agonism : Preclinical studies have shown that modifications to the indole ring can enhance selectivity for serotonin receptors, which may lead to novel treatments for migraine and other disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide, and what critical reaction parameters require optimization?
- Methodology : The compound can be synthesized via amide coupling between a benzoyl chloride derivative and a substituted indole intermediate. For example, and describe analogous syntheses using amines (e.g., 2,2,2-trifluoroethylamine) and activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides). Key parameters include:
- Coupling agents : Use of HATU or EDCI for efficient amide bond formation.
- Purification : Supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiracel OJ-H) to resolve enantiomers, as demonstrated in for similar indole derivatives.
- Yield optimization : Control of temperature (0–25°C) and stoichiometric ratios to minimize side reactions .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodology : A multi-technique approach is recommended:
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., indole NH at δ ~11.5 ppm, piperidine methyl at δ ~2.3 ppm) as shown in and .
- HRMS/ESIMS : Confirm molecular weight (e.g., m/z 417.1 for similar compounds in ).
- HPLC/SFC : Assess purity (>95%) and enantiomeric excess (e.g., 100% SFC purity in ).
- IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) for amide and piperidine moieties .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Target selection : Prioritize receptors common to indole-benzamide scaffolds, such as serotonin (5-HT) receptors ( ) or α-adrenoceptors ().
- Assays : Use radioligand binding assays (e.g., competitive inhibition with [³H]GR125743 for 5-HT1B receptors) or functional cAMP assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s selectivity for specific biological targets?
- Methodology :
- Structural modifications : Vary substituents on the indole (e.g., 6-CF3 in ) or piperidine (e.g., 4-methyl in ) to assess impact on potency.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding with Ser373 in α1-adrenoceptors (analogous to Indoramin in ).
- In vitro profiling : Compare IC50 values across receptor panels to quantify selectivity .
Q. What strategies are effective for resolving contradictions in biological activity data across independent studies?
- Methodology :
- Meta-analysis : Aggregate data from assays with standardized protocols (e.g., consistent cell lines, buffer conditions).
- Crystallography : Solve the compound’s co-crystal structure with its target using SHELX ( ) to validate binding modes.
- Kinetic studies : Measure on/off rates (e.g., surface plasmon resonance) to distinguish true activity from assay artifacts .
Q. How can computational modeling predict metabolic stability and toxicity profiles for this compound?
- Methodology :
- ADMET prediction : Use tools like SwissADME to assess CYP450 interactions and logP values.
- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites (e.g., methylpiperidine oxidation).
- In silico toxicity : Apply Derek Nexus to flag structural alerts (e.g., indole-related mutagenicity) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Knockout models : Use CRISPR-edited cell lines lacking target receptors (e.g., 5-HT1B) to confirm on-target effects.
- Proteomics : Perform phosphoproteomic profiling (e.g., LC-MS/MS) to identify downstream signaling pathways.
- In vivo efficacy : Test in disease models (e.g., hypertensive rats for α-adrenoceptor antagonism) with pharmacokinetic monitoring (e.g., plasma half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
